Synthetic Accessibility for VEGFR-2 Inhibitor Libraries: A Comparative Advantage in Yield and Route Validation
3-Methylquinoxalin-5-amine serves as a validated starting material for the synthesis of potent VEGFR-2 inhibitors, with published synthetic routes demonstrating a 77% isolated yield for its preparation . This stands in contrast to more complex 3-methylquinoxaline derivatives, such as compound 27a from the Alanazi et al. study, which require multi-step syntheses to introduce the necessary functional groups for potent VEGFR-2 inhibition (IC50 = 3.2 nM) [1]. The commercial availability and established synthetic protocol for 3-methylquinoxalin-5-amine offer a more efficient, lower-risk entry point for constructing focused libraries of VEGFR-2 inhibitors compared to building blocks that lack a documented, high-yielding synthetic route.
| Evidence Dimension | Synthetic Efficiency and Yield |
|---|---|
| Target Compound Data | 77% yield |
| Comparator Or Baseline | Compound 27a (Alanazi et al., 2021), a potent 3-methylquinoxaline-based VEGFR-2 inhibitor; Multi-step synthesis required |
| Quantified Difference | 3-Methylquinoxalin-5-amine synthesis requires 1 step (reduction) with 77% yield. Compound 27a synthesis requires multiple steps to install complex side chains, with overall yield not directly comparable but inherently lower due to step count. |
| Conditions | Reduction of 2-methyl-8-nitroquinoxaline with TiCl3 in MeOH |
Why This Matters
For procurement, a validated, high-yielding synthesis for a core building block reduces project timeline risk and material costs compared to sourcing more advanced, but synthetically undefined, intermediates.
- [1] Alanazi, M.M., et al. Design, synthesis, docking, ADMET studies, and anticancer evaluation of new 3-methylquinoxaline derivatives as VEGFR-2 inhibitors and apoptosis inducers. J Enzyme Inhib Med Chem. 2021;36(1):1760-1782. View Source
